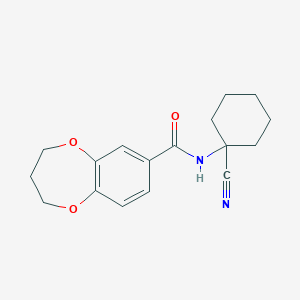
N-(1-Cyanocyclohexyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclohexyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as BDPC, is a psychoactive substance that belongs to the class of designer drugs. It was first synthesized in the 1960s as a potential anti-inflammatory agent but was later found to have psychoactive properties. BDPC is a member of the benzodioxepine family of compounds, which includes other psychoactive substances such as methylenedioxypyrovalerone (MDPV) and α-pyrrolidinopentiophenone (α-PVP).
Mécanisme D'action
N-(1-Cyanocyclohexyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is believed to act as a dopamine reuptake inhibitor, similar to other stimulant drugs such as cocaine and amphetamines. This means that it increases the concentration of dopamine in the brain, leading to feelings of pleasure and euphoria. However, the exact mechanism of action of this compound is not well understood and more research is needed to fully understand its effects.
Biochemical and Physiological Effects:
This compound has been shown to have stimulant and euphoric effects, similar to other designer drugs such as MDPV and α-PVP. It has also been shown to increase heart rate and blood pressure, which can be dangerous at high doses. However, the exact biochemical and physiological effects of this compound are not well understood and more research is needed to fully understand its effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-Cyanocyclohexyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used in laboratory experiments to study its effects on the brain and behavior. However, its psychoactive properties make it difficult to use in experiments that require precise control over the subject's behavior. Additionally, the potential for addiction and abuse make it a controversial substance to study.
Orientations Futures
There is still much to be learned about N-(1-Cyanocyclohexyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide and its effects on the brain and behavior. Future research could focus on understanding the exact mechanism of action of this compound and its effects on different brain regions. Additionally, more research is needed to understand the long-term effects of this compound use and its potential for addiction and abuse. Finally, research could explore potential therapeutic uses of this compound, such as for the treatment of depression or anxiety disorders.
Méthodes De Synthèse
The synthesis of N-(1-Cyanocyclohexyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves the condensation of 1,4-cyclohexanedione with 3,4-methylenedioxyphenyl-2-nitropropene in the presence of sodium ethoxide. The resulting product is then reduced with hydrogen gas in the presence of palladium on carbon to yield this compound.
Applications De Recherche Scientifique
N-(1-Cyanocyclohexyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been studied for its potential use as a psychoactive drug. It has been shown to have stimulant and euphoric effects, similar to other designer drugs such as MDPV and α-PVP. However, the exact mechanism of action of this compound is not well understood.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c18-12-17(7-2-1-3-8-17)19-16(20)13-5-6-14-15(11-13)22-10-4-9-21-14/h5-6,11H,1-4,7-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSWFRHMSYKUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


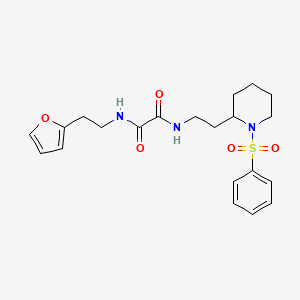
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B2879897.png)
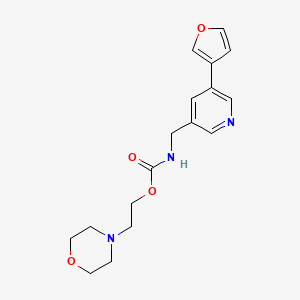
![1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2879899.png)
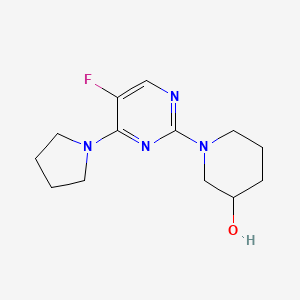
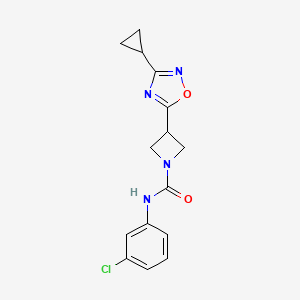
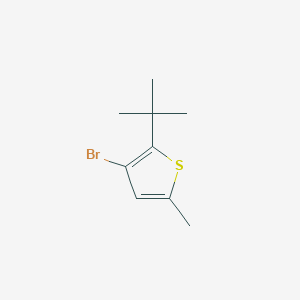

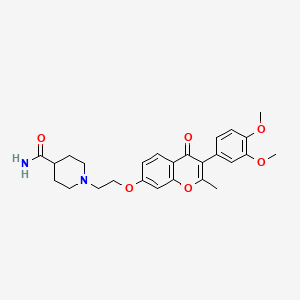
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2879905.png)


